2-[Tert-butyl(methyl)amino]ethyl 2-(4-fluorophenoxy)acetate;hydrochloride
Overview
Description
2-[Tert-butyl(methyl)amino]ethyl 2-(4-fluorophenoxy)acetate;hydrochloride is a useful research compound. Its molecular formula is C15H23ClFNO3 and its molecular weight is 319.80 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[tert-butyl(methyl)amino]ethyl (4-fluorophenoxy)acetate hydrochloride is 319.1350495 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Magnetism of Rare-Earth Metal Compounds
Research on tetranuclear and pentanuclear compounds of rare-earth metals using a Schiff-base proligand demonstrates advancements in the synthesis and understanding of magnetism in such compounds. These studies contribute to the field of inorganic chemistry and materials science, offering insights into the magnetic properties and potential applications in magnetic storage media or quantum computing (Yadav et al., 2015).
Anticancer Drug Synthesis
Amino acetate functionalized Schiff base organotin(IV) complexes have been studied for their potential as anticancer drugs. Through synthesis, structural characterization, and in vitro cytotoxicity studies, these compounds exhibit significant cytotoxic effects against various human tumor cell lines, showcasing the potential for developing new anticancer treatments (Basu Baul et al., 2009).
Inhibitors of Gamma-Aminobutyric Acid Aminotransferase
4-Amino-2-(substituted methyl)-2-butenoic acids have been synthesized and tested as inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T). These compounds are potent competitive reversible inhibitors, contributing to the understanding of GABA-T's active site and potentially aiding in the development of treatments for disorders related to GABA neurotransmission (Silverman et al., 1986).
Synthesis of β1-Adrenergic Receptor Antagonists
The synthesis of new (arylcarbonyloxy)aminopropanol derivatives as potential β1-adrenergic receptor antagonists (beta-blockers) illustrates the ongoing research in designing drugs for cardiovascular diseases. These studies also emphasize the importance of physico-chemical properties, such as the acid-base dissociation constant, in drug development (Tengler et al., 2013).
Properties
IUPAC Name |
2-[tert-butyl(methyl)amino]ethyl 2-(4-fluorophenoxy)acetate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO3.ClH/c1-15(2,3)17(4)9-10-19-14(18)11-20-13-7-5-12(16)6-8-13;/h5-8H,9-11H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWVPKVVYWRLRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)CCOC(=O)COC1=CC=C(C=C1)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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